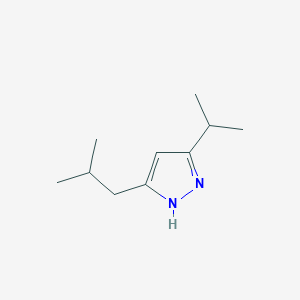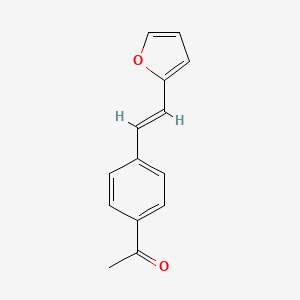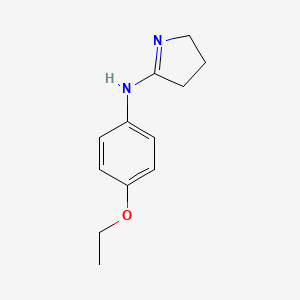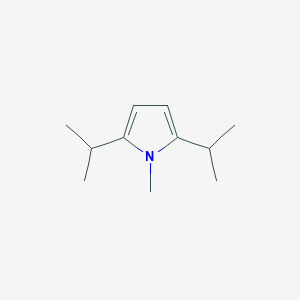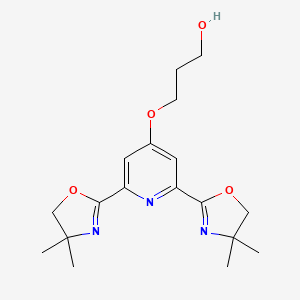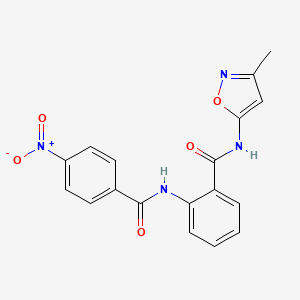
1-(4-Nitrophenyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-1H-pyrazol-4-amine is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a nitrophenyl group at the 1-position and an amine group at the 4-position
Métodos De Preparación
The synthesis of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine typically involves the reaction of 4-nitrophenylhydrazine with α,β-unsaturated carbonyl compounds. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(4-Nitrophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-1H-pyrazol-4-amine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-amine: This compound has a triazole ring instead of a pyrazole ring, which can lead to different chemical reactivity and biological activity.
4-Nitrophenylhydrazine: This precursor compound lacks the pyrazole ring and has different chemical properties and applications.
Propiedades
Número CAS |
62537-82-0 |
|---|---|
Fórmula molecular |
C9H8N4O2 |
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H8N4O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H,10H2 |
Clave InChI |
GYZMMLQACPRTCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=C(C=N2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



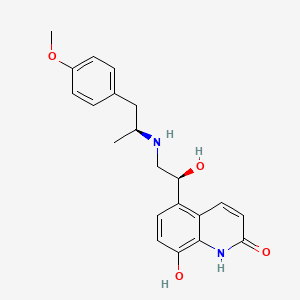
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)

![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)

